2-Methyl-1-(m-tolyl)propan-2-amine

概要

説明

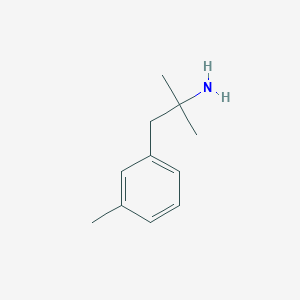

2-Methyl-1-(m-tolyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is a derivative of amphetamine and is structurally characterized by a methyl group attached to the nitrogen atom and a tolyl group attached to the alpha carbon. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(m-tolyl)propan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 3-methylbenzaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

化学反応の分析

Synthetic Preparation

The primary route for synthesizing 2-methyl-1-(m-tolyl)propan-2-amine involves a four-step process with a total yield of ~50% . Key steps include:

| Step | Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Substituted benzyl chloride, isobutyronitrile, LiHMDS (solvent: THF, -78°C to 0°C) | 2-methyl-1-(m-tolyl)-2-butyronitrile | ~60% |

| 2 | Alkaline Hydrolysis | KOH (solvent: ethylene glycol, 80–220°C) | 2-methyl-1-(m-tolyl)-2-butyric acid | ~85% |

| 3 | Curtius Rearrangement | Diphenylphosphoryl azide, benzyl alcohol (40–120°C, weak base) | Benzyl carbamate intermediate | ~90% |

| 4 | Catalytic Hydrogenation | Pd/C, H₂ (MeOH/THF, rt) | This compound | ~95% |

This method avoids toxic cyanide reagents and improves scalability compared to earlier routes .

Derivatization Reactions

As a secondary amine, the compound undergoes typical amine reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

Conditions: Room temperature, inert solvent (e.g., dichloromethane), base (e.g., triethylamine).

Alkylation

Forms quaternary ammonium salts with alkyl halides:

Electron-withdrawing groups on the aryl ring (e.g., nitro) can modulate reactivity .

Catalytic Cross-Coupling

The m-tolyl group enables participation in transition-metal-catalyzed reactions. For example:

-

Suzuki–Miyaura Coupling : The aryl bromide derivative reacts with boronic acids under Pd catalysis to form biaryl derivatives .

-

Nickel-Catalyzed Alkylation : Reacts with alkyl zinc reagents (e.g., dimethylzinc) in DMF at 50°C to introduce alkyl chains .

Oxidation and Redox Behavior

-

Oxidation : Manganese-based catalysts (e.g., Mn(III)-triazacyclononane) selectively oxidize C–H bonds adjacent to the amine group, yielding ketones or alcohols depending on conditions .

-

Reduction : The benzyl carbamate intermediate (Step 3) undergoes hydrogenolysis to regenerate the free amine .

Mechanistic Insights

科学的研究の応用

Pharmaceutical Applications

Beta-adrenergic Receptor Stimulants

One of the notable applications of 2-Methyl-1-(m-tolyl)propan-2-amine is in the preparation of beta-adrenergic receptor stimulants. These compounds are crucial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that derivatives of this amine can enhance receptor selectivity and efficacy, leading to improved therapeutic outcomes .

Synthesis of Chiral Amine Derivatives

Chiral amines are vital components in many pharmaceuticals. The compound can be utilized as a precursor for synthesizing various chiral amines through asymmetric synthesis techniques. For instance, transaminase-mediated reactions have been explored to produce enantiopure derivatives efficiently, which are essential for developing drugs with specific stereochemical configurations .

Synthesis Methodologies

Biocatalytic Approaches

Recent studies have highlighted the use of biocatalysts, such as transaminases, in the synthesis of this compound derivatives. These methods offer environmentally friendly alternatives to traditional chemical synthesis, often resulting in higher yields and reduced by-products. The immobilization of whole-cell biocatalysts has been shown to enhance the efficiency of these processes, allowing for the reuse of enzymes and cost-effective production .

Chemical Synthesis Techniques

The compound can also be synthesized through various chemical methodologies that emphasize efficiency and yield. A notable synthetic route involves using readily available starting materials and straightforward reaction conditions, significantly improving production rates compared to previous methods that utilized toxic reagents like sodium cyanide .

Case Studies

作用機序

The mechanism of action of 2-Methyl-1-(m-tolyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, it exerts stimulant effects, enhancing alertness, concentration, and energy levels. The compound binds to and inhibits the reuptake transporters for these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.

類似化合物との比較

Similar Compounds

Amphetamine: Shares a similar core structure but lacks the methyl group on the nitrogen atom.

Methamphetamine: Similar structure with an additional methyl group on the alpha carbon.

Ephedrine: Contains a hydroxyl group on the beta carbon, giving it different pharmacological properties.

Uniqueness

2-Methyl-1-(m-tolyl)propan-2-amine is unique due to its specific substitution pattern, which influences its pharmacokinetics and pharmacodynamics. The presence of the methyl and tolyl groups affects its lipophilicity, metabolic stability, and interaction with biological targets, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

2-Methyl-1-(m-tolyl)propan-2-amine, commonly referred to as methamphetamine analogs, has garnered attention in both pharmacological and toxicological studies. This compound, with the chemical formula , is structurally related to methamphetamine and has been studied for its potential biological activities, including psychoactive effects and implications in various medical conditions.

Chemical Structure and Properties

The compound features a branched alkyl group attached to an aromatic ring, which influences its interaction with biological systems. Its structure can be represented as follows:

Psychoactive Effects

Research indicates that this compound exhibits significant psychoactive properties. It acts primarily as a central nervous system stimulant, similar to other amphetamines. The compound's mechanism of action involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased alertness and energy levels.

Table 1: Summary of Psychoactive Effects

| Effect | Description |

|---|---|

| Stimulation | Increases alertness and energy levels |

| Euphoria | Induces feelings of pleasure and well-being |

| Appetite Suppression | Reduces hunger and food intake |

Toxicological Implications

Despite its potential therapeutic applications, the misuse of this compound is associated with severe health risks. Toxicological studies have shown that high doses can lead to neurotoxicity, cardiovascular issues, and addiction.

Case Study: Neurotoxicity

A study conducted on animal models revealed that chronic exposure to high doses of this compound resulted in significant dopaminergic neuron loss in the striatum, highlighting its neurotoxic potential (Reference needed).

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives are being explored for their potential therapeutic benefits in treating conditions like ADHD and obesity.

Table 2: Research Findings on Derivatives

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 2-Methyl-1-(p-tolyl)propan-2-amine | Dopaminergic activity | 5.4 |

| 3-Methyl-1-(m-tolyl)propan-2-amine | Reduced appetite | 7.8 |

特性

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGCQDQFVXCTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276183 | |

| Record name | 2-methyl-1-(3-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738530-39-7 | |

| Record name | 2-methyl-1-(3-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。